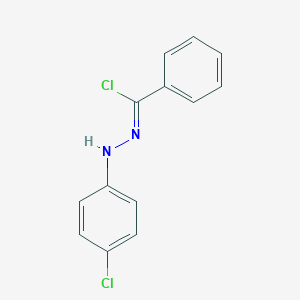
Benzoyl chloride 4-chlorophenylhydrazone
Description
Benzoyl chloride 4-chlorophenylhydrazone (CAS 17359-82-9, molecular formula C₁₃H₁₀Cl₂N₂, molecular weight 265.13) is a hydrazone derivative formed by the condensation of benzoyl chloride with 4-chlorophenylhydrazine. Structurally, it features a benzoyl group linked to a 4-chlorophenylhydrazone moiety, rendering it valuable in organic synthesis and pharmaceutical research .
Synthesis and Applications: The compound is synthesized through nucleophilic acyl substitution, where 4-chlorophenylhydrazine reacts with benzoyl chloride under controlled conditions, often in solvents like dichloromethane with triethylamine as a base . For example, hydrazones are precursors to heterocyclic compounds such as indoles and pyrazoles, which are prevalent in medicinal chemistry .
Properties
CAS No. |
17359-82-9 |
|---|---|
Molecular Formula |
C13H10Cl2N2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13- |
InChI Key |
IMHUAQVGERGSNQ-LGMDPLHJSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
Key Findings :
- Benzoyl chloride itself is non-mutagenic but irritates skin and mucous membranes .
- Chlorinated toluenes (e.g., benzyl chloride) exhibit higher toxicity due to metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


